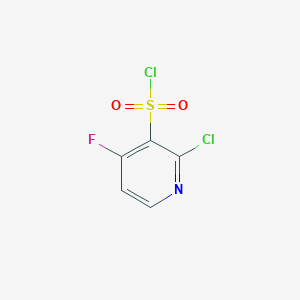
2-Chloro-4-fluoropyridine-3-sulfonyl chloride
説明
2-Chloro-4-fluoropyridine-3-sulfonyl chloride is a useful research compound. Its molecular formula is C5H2Cl2FNO2S and its molecular weight is 230.04 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
2-Chloro-4-fluoropyridine-3-sulfonyl chloride (CAS No. 1803567-06-7) is a sulfonyl chloride derivative of pyridine that has garnered attention for its potential biological activities. This compound is characterized by a chlorinated and fluorinated pyridine ring, which influences its reactivity and interactions with biological systems. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
This structure features a pyridine ring substituted with chlorine and fluorine atoms, along with a sulfonyl chloride functional group, which is known for its reactivity in nucleophilic substitution reactions.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, demonstrating effectiveness comparable to established antibiotics. The compound's mechanism may involve interference with bacterial fatty acid biosynthesis, similar to other sulfonamide derivatives .
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 8 µg/mL |
| Staphylococcus aureus | 4 µg/mL |
| Pseudomonas aeruginosa | 16 µg/mL |
Antiviral Activity
In addition to its antibacterial properties, this compound has been evaluated for antiviral activity, particularly against influenza viruses. Studies have shown that it can reduce viral titers significantly in infected cell lines, suggesting a potential role in inhibiting viral entry or replication processes .
Case Study: Influenza Virus Inhibition
In a study involving primary human bronchial epithelial cells infected with influenza virus, treatment with this compound resulted in a decrease in viral mRNA levels and protein expression. The IC50 for viral inhibition was determined to be approximately 16.79 nM, indicating potent antiviral activity .
The biological activity of this compound is believed to stem from its ability to form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can lead to the inhibition of key enzymatic pathways involved in bacterial and viral proliferation.
- Enzyme Inhibition : The sulfonyl chloride group can react with amino acids in active sites of enzymes, leading to irreversible inhibition.
- Membrane Penetration : The presence of the fluorine atom enhances lipophilicity, allowing better penetration through biological membranes.
Research Findings and Applications
Recent studies have highlighted the potential applications of this compound in drug development:
- Pharmaceutical Development : Its unique structure makes it a valuable intermediate in synthesizing novel antimicrobial agents and antiviral drugs.
- Research Applications : The compound is utilized in various biochemical assays to explore enzyme interactions and metabolic pathways.
特性
IUPAC Name |
2-chloro-4-fluoropyridine-3-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Cl2FNO2S/c6-5-4(12(7,10)11)3(8)1-2-9-5/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVHYZABLGKWKFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1F)S(=O)(=O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Cl2FNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















